8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused bicyclic core with substituents that modulate its pharmacological and physicochemical properties. Key structural features include:
Properties
Molecular Formula |
C17H18FN5O2 |
|---|---|
Molecular Weight |
343.36 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C17H18FN5O2/c1-3-8-23-15(24)13-14(20(2)17(23)25)19-16-21(9-10-22(13)16)12-6-4-11(18)5-7-12/h4-7H,3,8-10H2,1-2H3 |
InChI Key |
COOKDLRYNWXBHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a purine derivative under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Findings from Structure-Activity Relationships (SAR)
Methoxyethyl or phenoxyethyl substituents (e.g., ) improve water solubility, making them suitable for intravenous formulations .
Heterocyclic Extensions: Dihydroisoquinolinyl derivatives () exhibit dual PDE4B1/PDE10A inhibition and receptor modulation, suggesting hybrid ligands for neurological disorders .
Synthetic Accessibility :
- Derivatives with phenylbutynyl chains () achieve high synthetic yields (80%), whereas tetrahydronaphthyl analogs () show lower yields (24%), highlighting trade-offs between complexity and efficiency .
Pharmacological and Physicochemical Implications
- Receptor Selectivity: The target compound’s propyl group may reduce adenosine receptor affinity compared to ’s analogs but could favor serotonin or dopamine receptor interactions, as seen in .
- Solubility vs. Bioavailability : While ’s compounds prioritize water solubility, the target compound’s propyl chain might balance moderate solubility with enhanced tissue penetration .
- Fluorescent Derivatives : Compounds like 21a () demonstrate the utility of imidazopurinediones as fluorescent probes for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
